molecular formula C7H8FNOS B1426112 S-(4-Fluorophenyl)-S-methyl-sulfoximine CAS No. 635311-89-6

S-(4-Fluorophenyl)-S-methyl-sulfoximine

Cat. No.: B1426112
CAS No.: 635311-89-6
M. Wt: 173.21 g/mol
InChI Key: MVTOEAWASXYEKY-UHFFFAOYSA-N
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Description

S-(4-Fluorophenyl)-S-methyl-sulfoximine: is an organosulfur compound characterized by the presence of a sulfoximine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Fluorophenyl)-S-methyl-sulfoximine typically involves the reaction of 4-fluoroaniline with methyl sulfoxide in the presence of an oxidizing agent. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate sulfoxide, which is then converted to the sulfoximine by further oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: S-(4-Fluorophenyl)-S-methyl-sulfoximine undergoes various chemical reactions, including:

    Oxidation: The sulfoximine group can be further oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfoximine back to the corresponding sulfoxide or sulfide.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions for electrophilic substitution typically involve the use of strong acids or bases and appropriate solvents.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfoxides and sulfides.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: S-(4-Fluorophenyl)-S-methyl-sulfoximine is used as a building block in the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications include its use as a precursor in the synthesis of pharmaceuticals. It is being investigated for its role in the treatment of various diseases due to its bioactive properties.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which S-(4-Fluorophenyl)-S-methyl-sulfoximine exerts its effects involves its interaction with specific molecular targets. The sulfoximine group can form strong hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The compound’s fluorophenyl group enhances its binding affinity and specificity towards certain biological targets, making it a potent inhibitor in biochemical pathways.

Comparison with Similar Compounds

  • S-(4-Chlorophenyl)-S-methyl-sulfoximine
  • S-(4-Bromophenyl)-S-methyl-sulfoximine
  • S-(4-Methylphenyl)-S-methyl-sulfoximine

Comparison: S-(4-Fluorophenyl)-S-methyl-sulfoximine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(4-fluorophenyl)-imino-methyl-oxo-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTOEAWASXYEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635311-89-6
Record name (4-fluorophenyl)(imino)methyl-lambda6-sulfanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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